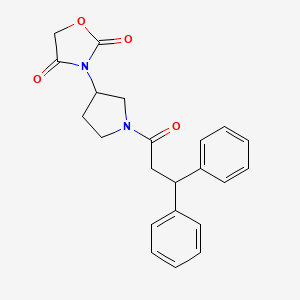

3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" is a structurally complex molecule that may be related to various oxazolidine derivatives, which are frequently found in biologically important compounds. While the specific compound is not directly mentioned in the provided papers, the general class of oxazolidine derivatives is well-represented, indicating the relevance of this type of compound in chemical synthesis and potential biological applications.

Synthesis Analysis

The synthesis of oxazolidine derivatives can be achieved through various methods. For instance, a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide provides a novel and convenient access to various oxazolidine-2,4-diones under mild and transition-metal-free conditions . Additionally, the synthesis of 3,4-dihydro-2H-pyrans via hetero-Diels-Alder reactions of functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone has been reported, yielding diastereoisomers of 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones with a spiro-heteroquaternary stereogenic center has been achieved with high diastereo- and enantioselectivity, indicating the potential for creating complex chiral structures within this compound class .

Chemical Reactions Analysis

Oxazolidine derivatives can participate in various chemical reactions. For example, they can undergo cycloaddition reactions to form spirocyclic structures , and they can be used as intermediates in the synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines . The oxazolidine ring can also be opened by treatment with Grignard reagents to yield substituted pyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure. The presence of substituents on the oxazolidine ring can affect the compound's lipophilicity and steric properties, which in turn can influence its biological activity, as seen in the herbicidal activity of 3-aminocarbonyl-2-oxazolidinethione derivatives . The stereochemistry of these compounds is also crucial, as it can determine the selectivity and outcome of chemical reactions, such as in the case of enantioselective reactions catalyzed by lanthanide-based catalysts .

Aplicaciones Científicas De Investigación

Asymmetric Construction and Catalytic Properties

Asymmetric Construction of Spirocyclic Pyrrolidine-thia(oxa)zolidinediones

A study reported the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system. This process afforded structurally novel spirocyclic pyrrolidine-thia(oxa)zolidinediones with excellent yields and diastereo- and enantioselectivity, demonstrating the compound's potential in synthesizing complex molecules with high stereoselectivity (Wu‐Lin Yang et al., 2015).

Novel Synthesis Approaches

A Novel Synthesis of 2-Alkyl(aryl)pyrrolidines

Another research effort described a method for synthesizing 2-substituted pyrrolidines using diphenyloxapyrrolizidines, derived from the reaction between proline and benzaldehyde. This study highlights a straightforward approach for creating 2-alkyl(aryl)pyrrolidines, showcasing the versatility of related compounds in synthetic organic chemistry (V. Moshkin & V. Sosnovskikh, 2016).

Catalytic Oxidation

Catalytic Oxidation of Benzyl Alcohols

Research on the catalytic oxidation of benzyl alcohols using Cu(II) complexes of a 1,3-oxazolidine-based ligand has been reported. This work illustrates the compound's role in facilitating oxidation reactions under environmentally benign conditions, offering insights into green chemistry applications (R. Bikas et al., 2018).

Antimicrobial Activity

Synthesis of Novel Antibacterial Agents

A study focused on synthesizing 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones and evaluating their antibacterial efficacy against both gram-negative and gram-positive bacteria. This research underscores the potential of derivatives in developing new antimicrobial agents (Javed Sheikh et al., 2009).

Propiedades

IUPAC Name |

3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c25-20(23-12-11-18(14-23)24-21(26)15-28-22(24)27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMOOWSBFXDNNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)

![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)

![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)